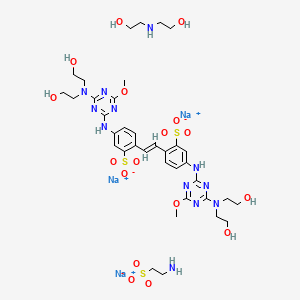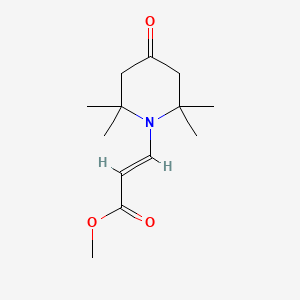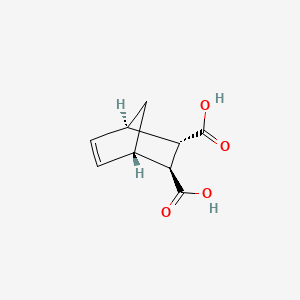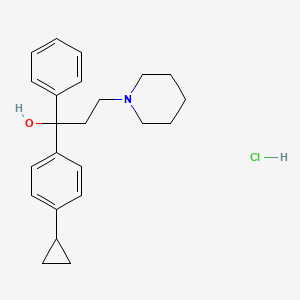
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves several steps, typically starting with the preparation of the cyclopropylphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phenyl and piperidinyl groups. Common synthetic routes include:
Grignard Reaction: The cyclopropylphenyl intermediate reacts with phenylmagnesium bromide to form the desired product.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to reduce any double bonds.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to control the reaction rate and yield.
科学的研究の応用
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride can be compared with similar compounds, such as:
1-(4-Cyclopropylphenyl)-3-(1-piperidinyl)propanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-3-(1-piperidinyl)propanol: Lacks the cyclopropyl group, affecting its stability and biological activity.
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)ethanol: The ethanol group alters its solubility and reactivity compared to the propanol derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
130820-46-1 |
|---|---|
分子式 |
C23H30ClNO |
分子量 |
371.9 g/mol |
IUPAC名 |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19;/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2;1H |
InChIキー |
XHNKBLVSQZDYAW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


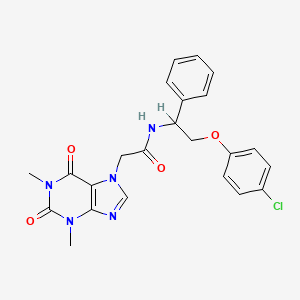
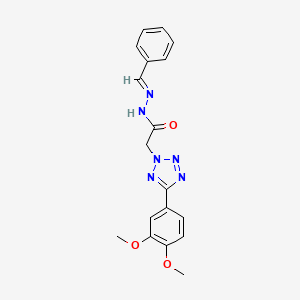

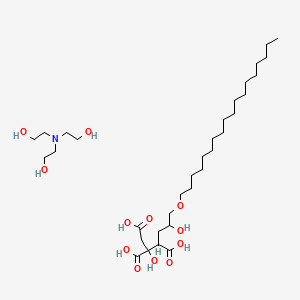

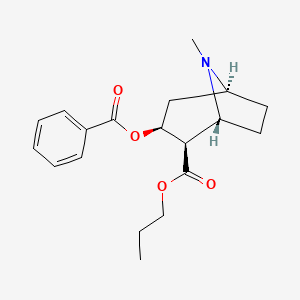

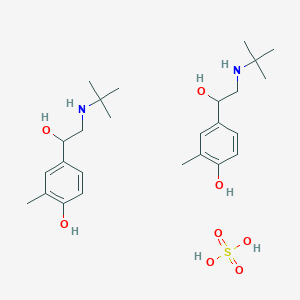

![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
